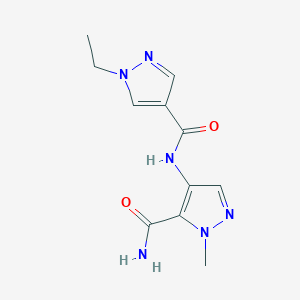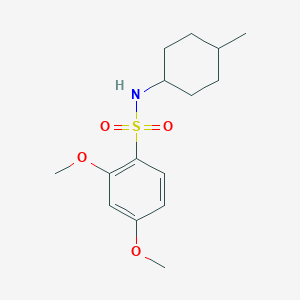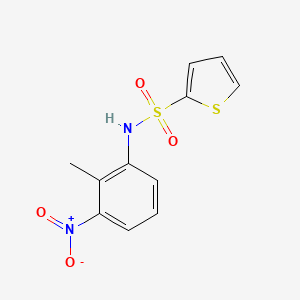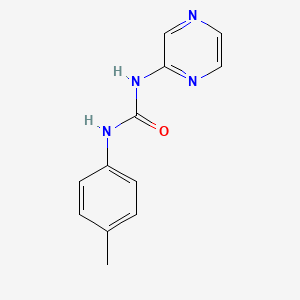
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Functionalization: The pyrazole ring is then functionalized at the 4-position with a carboxamide group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrazole ring, a common motif in many pharmaceuticals, indicates possible applications in the treatment of diseases such as cancer, inflammation, and infections.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Methyl 2-{[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its dual pyrazole rings and specific functional groups, which provide a distinct set of chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H14N6O2 |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-[(1-ethylpyrazole-4-carbonyl)amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H14N6O2/c1-3-17-6-7(4-14-17)11(19)15-8-5-13-16(2)9(8)10(12)18/h4-6H,3H2,1-2H3,(H2,12,18)(H,15,19) |
InChI Key |
XEYOSVDYQOOMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine](/img/structure/B10971353.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971356.png)

![7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971366.png)

![N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B10971377.png)



![5-Amino-7-(4-nitrophenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B10971423.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B10971427.png)

